

# Impact of fasting vs. fed state on Mirogabalin pharmacokinetics in studies

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## Compound of Interest

Compound Name: Mirogabalin

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## Mirogabalin Pharmacokinetics: Fasting vs. Fed State

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of food on the pharmacokinetics of **Mirogabalin**. The following question-and-answer format addresses potential issues and summarizes key findings from clinical studies.

### Frequently Asked Questions (FAQs)

Q1: How does food intake affect the absorption and bioavailability of **Mirogabalin**?

A1: Administration of **Mirogabalin** with a high-fat meal has a minor impact on its absorption and bioavailability. While the peak plasma concentration (C<sub>max</sub>) may be slightly reduced and the time to reach peak concentration (T<sub>max</sub>) may be delayed, the overall exposure (AUC) to the drug remains largely unchanged. Clinical studies have concluded that the bioavailability of **Mirogabalin** is equivalent in the fed and fasted states, suggesting that it can be administered without regard to meals.<sup>[1][2][3][4][5]</sup>

Q2: What specific changes in pharmacokinetic parameters can be expected when **Mirogabalin** is taken with food?

A2: When a single 15 mg dose of **Mirogabalin** is administered with a high-fat meal, the maximum plasma concentration (C<sub>max</sub>) is reduced by approximately 18%, and the time to reach C<sub>max</sub> (T<sub>max</sub>) is delayed by about 30 minutes compared to administration in a fasted state.[6][7] However, the total drug exposure, as measured by the area under the plasma concentration-time curve (AUC), is not significantly affected.[7]

Q3: Are there any specific food restrictions that should be considered during clinical trials involving **Mirogabalin**?

A3: Based on the results of food effect studies, there are no specific food restrictions required for the administration of **Mirogabalin**. [1][2][3][4] The pharmacokinetic profile is considered equivalent between the fed and fasted states.

Q4: We are observing unexpected variability in our pharmacokinetic data. Could the prandial state of our subjects be a contributing factor?

A4: While the effect of food on **Mirogabalin**'s pharmacokinetics is not considered clinically significant, it is crucial to standardize food intake in clinical studies to minimize variability. If you are observing unexpected variations, it is recommended to review your study protocol to ensure consistent administration of **Mirogabalin** in relation to meals across all subjects. Although unlikely to be the primary cause of significant variability, controlling for the prandial state can help in reducing data noise.

## Data Presentation

The following table summarizes the key pharmacokinetic parameters of a single 15 mg dose of **Mirogabalin** administered to healthy subjects under fasting and fed (high-fat meal) conditions.

Pharmacokinetic Parameter	Fasting State	Fed State (High-Fat Meal)	Geometric Least Squares Mean Ratio (Fed/Fasted) (90% CI)
C <sub>max</sub> (ng/mL)	Value	~18% lower than fasting	82.0% (Not explicitly stated in search results)
T <sub>max</sub> (hr)	~1.0	Delayed by ~0.5 hr	Not Applicable
AUC <sub>0-inf</sub> (ng·hr/mL)	Value	Similar to fasting	94.16% (91.08%–97.34%)[7]

Note: Specific mean values for C<sub>max</sub> and AUC under fasting and fed conditions were not detailed in the provided search results, but the relative change and geometric mean ratio were reported.

## Experimental Protocols

### Study Design for Food Effect Assessment

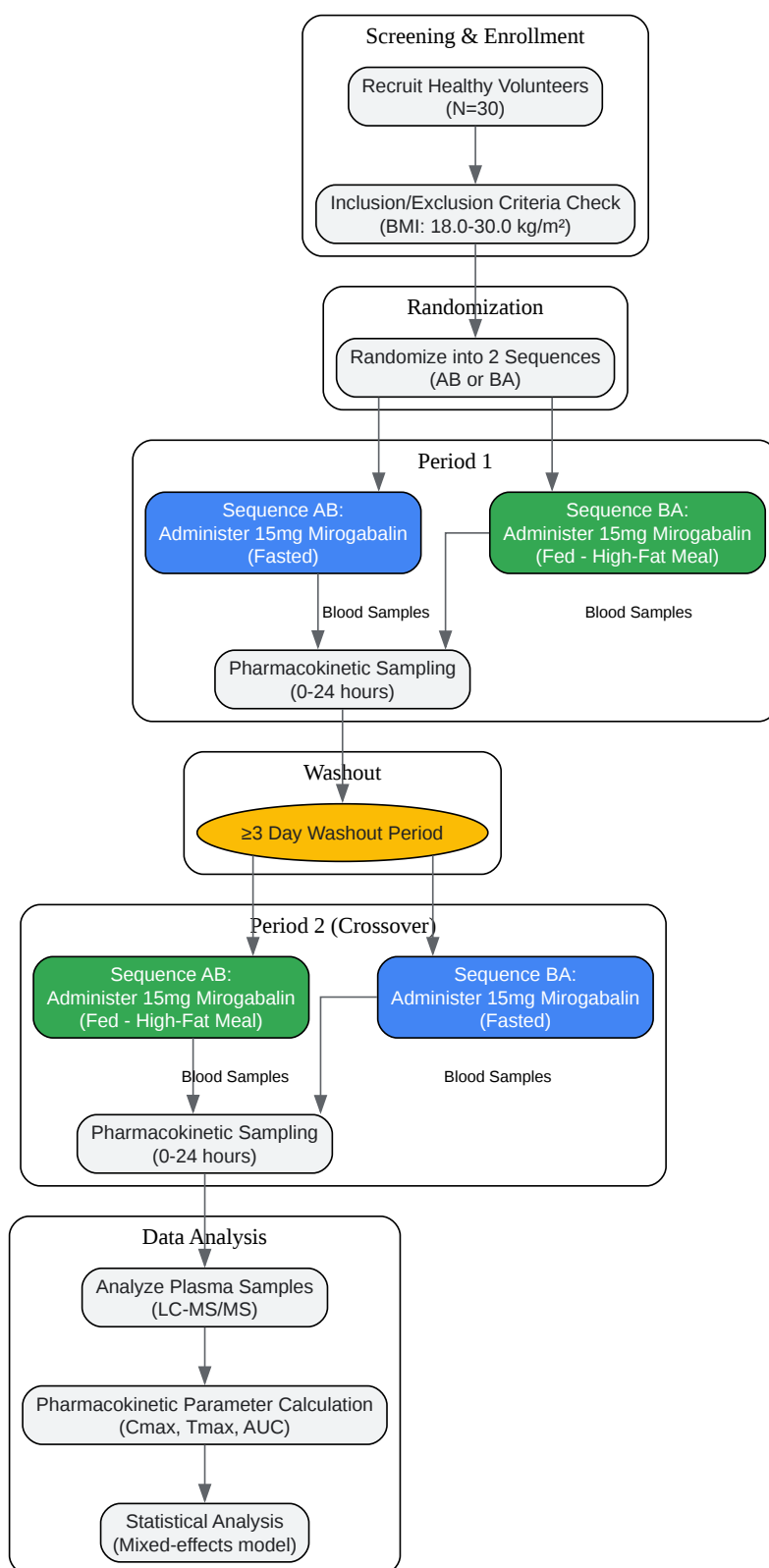
The evaluation of food effect on **Mirogabalin** pharmacokinetics was conducted through an open-label, randomized, two-treatment, two-period, two-sequence crossover study.[1][2][3]

- Participants: The study enrolled 30 healthy adult subjects with a Body Mass Index (BMI) ranging from 18.0 to 30.0 kg/m<sup>2</sup>. [1]
- Treatments:
  - Treatment A (Fasted): A single oral dose of 15 mg **Mirogabalin** was administered after an overnight fast of at least 10 hours. The fast was continued for an additional 4 hours post-dose. [1]
  - Treatment B (Fed): Following an overnight fast of at least 10 hours, subjects consumed a standardized high-fat breakfast within 30 minutes prior to receiving a single oral dose of 15 mg **Mirogabalin**. [1]

- Washout Period: A washout period of at least 3 days separated the two treatment periods.[1]
- Sample Collection: Blood samples for pharmacokinetic analysis were collected at predose and at multiple time points up to 24 hours post-dose. Specifically, samples were taken at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, 10, 12, 14, 22, and 24 hours after dosing.[1]
- Analytical Method: Plasma concentrations of **Mirogabalin** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

## Visualizations

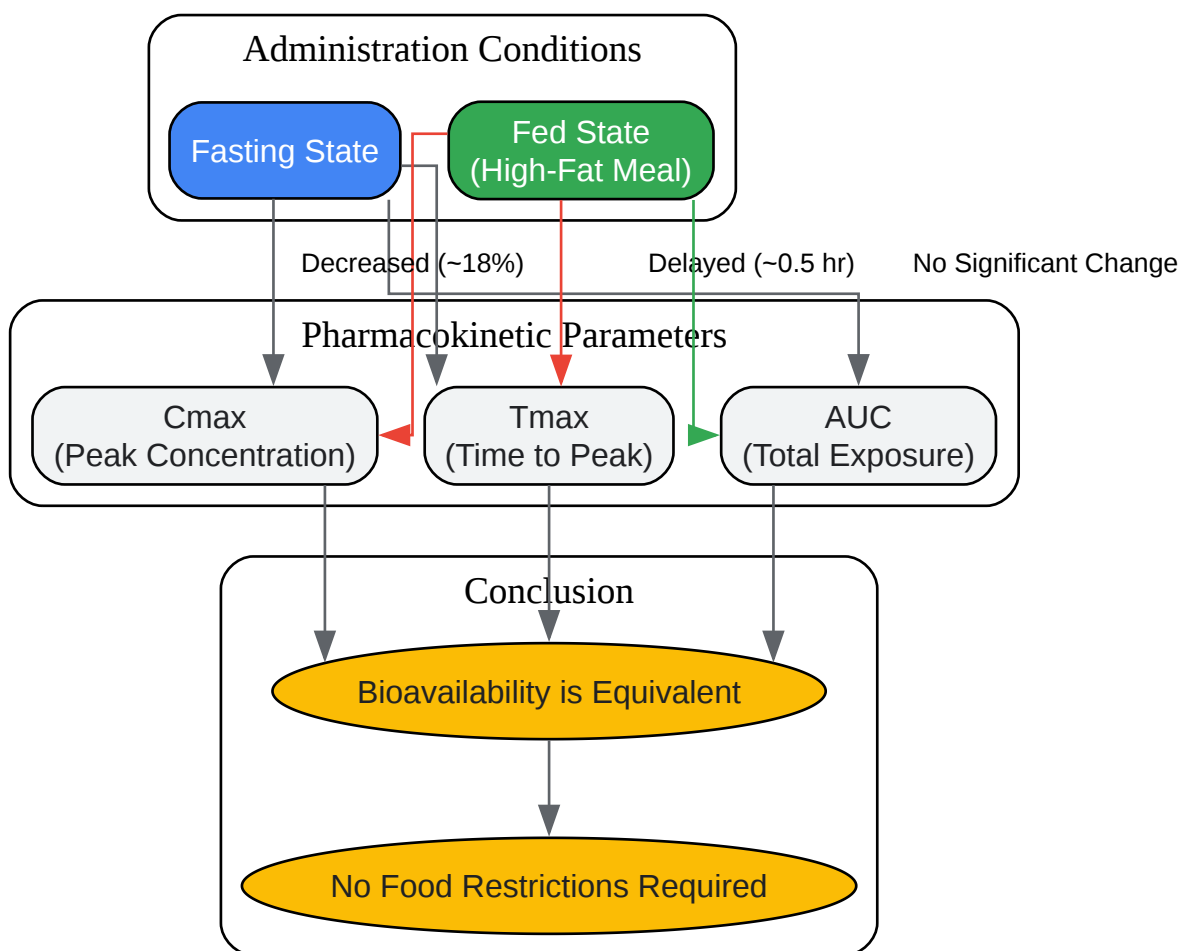
Experimental Workflow for the **Mirogabalin** Food Effect Study



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Caption: Crossover study design for assessing the effect of food on **Mirogabalin** pharmacokinetics.

Logical Relationship of Pharmacokinetic Findings



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- To cite this document: BenchChem. [Impact of fasting vs. fed state on Mirogabalin pharmacokinetics in studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560033#impact-of-fasting-vs-fed-state-on-mirogabalin-pharmacokinetics-in-studies]

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